molecular formula C17H21N3O2 B12981431 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B12981431
M. Wt: 299.37 g/mol
InChI Key: YTFJGOBVFNWDIH-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminothiophene-3-carboxamide with an aldehyde under acidic conditions, leading to the formation of the pyrimidine ring . The reaction is often catalyzed by concentrated hydrochloric acid, which facilitates the cyclization and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one include other pyrido[4,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the methoxyethyl side chain and the benzyl group

Biological Activity

6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. Its unique structure and functional groups suggest potential biological activities that have been the subject of various research studies. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 274.34 g/mol
  • Structure : The compound features a tetrahydropyrido-pyrimidine core with a benzyl group and a methoxyethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways involved in cellular signaling and metabolism.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds targeting the ephrin receptor family have demonstrated significant antitumor effects in vitro and in vivo models .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activities against various pathogens. The presence of the methoxyethyl group may enhance membrane permeability, contributing to increased efficacy against bacterial strains .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis .

Case Studies

Several studies highlight the biological activity of related compounds within the same chemical family:

  • Study on Antitumor Activity : A series of pyrido[4,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications at the N8 position significantly enhanced activity compared to methylated analogues .
  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various pyrido[4,3-d]pyrimidine compounds against resistant bacterial strains. The findings suggested that certain substitutions improved efficacy against Gram-positive bacteria .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityMechanism
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-oneAntitumorEPH receptor inhibition
6-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-oneAntimicrobialMembrane disruption
6-Benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-oneEnzyme inhibitionDHFR inhibition

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

6-benzyl-2-(2-methoxyethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H21N3O2/c1-22-10-8-16-18-15-7-9-20(12-14(15)17(21)19-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19,21)

InChI Key

YTFJGOBVFNWDIH-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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